2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride
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Overview
Description
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride is a chemical compound with the molecular formula C9H13N3Cl2. It is a derivative of pyrazine and tetrahydropyridine, and it is commonly used in scientific research due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with gaba receptors and dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that it may interact with its targets to modulate their activity .
Result of Action
Based on the potential targets, it could influence neurotransmission and potentially have effects on mood and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride typically involves the reaction of pyrazine with tetrahydropyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include multiple purification steps to ensure the final product meets the required specifications for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: A similar compound used in the study of para-alkenylation reactions.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: A ligand used in coordination chemistry.
Uniqueness
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1,5-7,10H,2-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLPLAOUAJIBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=NC=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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